4-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride
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Overview
Description
4-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H16ClN3O2 and a molecular weight of 245.71 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a methoxy group at the 4-position and a piperidin-3-yloxy group at the 2-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which is then functionalized with a methoxy group at the 4-position.
Piperidin-3-yloxy Substitution: The piperidin-3-yloxy group is introduced at the 2-position of the pyrimidine ring through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
4-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The piperidin-3-yloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a tool compound in the study of biological pathways and enzyme functions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share the piperidine moiety and are widely used in drug design and synthesis.
Pyrimidine Derivatives: These compounds share the pyrimidine core and exhibit a range of pharmacological effects, including anti-inflammatory and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-2-piperidin-3-yloxypyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-14-9-4-6-12-10(13-9)15-8-3-2-5-11-7-8;/h4,6,8,11H,2-3,5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJBOWBXUMQEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)OC2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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